Bis-propargyl-PEG6
Overview
Description
Bis-propargyl-PEG6 is a polyethylene glycol derivative that contains two propargyl groups. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The presence of the propargyl groups allows for versatile chemical modifications, making it a valuable tool in various scientific research applications.
Mechanism of Action
Target of Action
Bis-propargyl-PEG6 is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . It serves as a linker molecule that connects the two functional components of a PROTAC: the ligand for the target protein and the ligand for the E3 ubiquitin ligase .
Mode of Action
This compound contains two propargyl groups that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This “click chemistry” reaction forms a stable triazole linkage, allowing the compound to bind to its targets .
Biochemical Pathways
This compound can be used to synthesize the polymer-linked multimers of guanosine-3’, 5’-cyclic monophosphates . These multimers can be used as reagents for signal transduction research and as modulators of cyclic nucleotide-regulated binding proteins and isoenzymes thereof .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The cellular effects of this compound are largely dependent on the specific PROTACs it helps to form. As a component of PROTACs, it could potentially lead to the degradation of target proteins, thereby modulating cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction it undergoes may be affected by the presence of copper ions and the pH of the environment . Additionally, the hydrophilic PEG spacer in the compound can enhance its stability and solubility in aqueous environments .
Biochemical Analysis
Biochemical Properties
Bis-propargyl-PEG6 plays a significant role in biochemical reactions due to its ability to react with azide-bearing compounds or biomolecules . The propargyl groups in this compound can form a stable triazole linkage through copper-catalyzed azide-alkyne Click Chemistry . This property allows this compound to interact with various enzymes, proteins, and other biomolecules, enhancing their solubility in aqueous media .
Cellular Effects
The hydrophilic nature of this compound increases the solubility of proteins and other biomolecules, reducing aggregation and potentially influencing cell function
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with azide-bearing compounds or biomolecules . The propargyl groups in this compound react with these compounds to form a stable triazole linkage via copper-catalyzed azide-alkyne Click Chemistry . This reaction can influence the activity of enzymes, potentially leading to changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-propargyl-PEG6 typically involves the reaction of polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Click Chemistry:
Substitution Reactions: The propargyl groups can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Copper Catalysts: Copper sulfate and sodium ascorbate are commonly used as catalysts in click chemistry reactions.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM) are frequently used.
Major Products:
Triazole Linkages: The primary product of click chemistry reactions involving this compound is a triazole linkage, which is highly stable and useful in bioconjugation applications.
Scientific Research Applications
Bis-propargyl-PEG6 has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules, including PROTACs and other bioconjugates.
Biology: The compound facilitates the study of protein-protein interactions and signal transduction pathways by enabling the creation of polymer-linked multimers.
Medicine: this compound is employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: The compound is used in the development of diagnostic tools and biosensors, particularly in affinity chromatography and surface modification of chips.
Comparison with Similar Compounds
Bis-propargyl-PEG4: Similar to Bis-propargyl-PEG6 but with a shorter polyethylene glycol spacer, which may affect its solubility and flexibility.
Bis-propargyl-PEG8: Contains a longer polyethylene glycol spacer, providing greater flexibility and solubility compared to this compound.
Uniqueness: this compound strikes a balance between solubility and flexibility, making it a versatile linker for various applications. Its unique combination of properties allows for efficient bioconjugation and the creation of stable linkages in both chemical and biological contexts.
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O6/c1-3-5-17-7-9-19-11-13-21-15-16-22-14-12-20-10-8-18-6-4-2/h1-2H,5-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOWAMKIEUIBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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